molecular formula C16H18O2 B008782 4-Butoxy-4'-hydroxybiphenyl CAS No. 108177-64-6

4-Butoxy-4'-hydroxybiphenyl

Cat. No. B008782
M. Wt: 242.31 g/mol
InChI Key: MWWKMFTXNBHVJT-UHFFFAOYSA-N
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Description

“4-Butoxy-4’-hydroxybiphenyl” is a chemical compound used for research purposes . It is manufactured and distributed by several companies for experimental use .


Synthesis Analysis

The synthesis of compounds similar to “4-Butoxy-4’-hydroxybiphenyl” has been reported in the literature. For instance, a series of new copolyesters of poly (ethylene terephthalate) and 4’-hydroxybiphenyl-4-carboxylic acid copolyesters were synthesized by transesterification in the melt of polyethylene terephthalate with 4’‑acetoxybiphenyl-4-carboxylic acid . Another study reported the synthesis of a novel polyphenolic backbone, hexakis {4- [ (4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, using a common synthetic protocol used for the synthesis of similar polyphenolic compounds .


Molecular Structure Analysis

The molecular formula of “4-Butoxy-4’-hydroxybiphenyl” is C16H18O2 . The molecular weight of the compound is 242.31 .

Scientific Research Applications

  • Environmental Applications : Hydroxybiphenyls, including 4-Butoxy-4'-hydroxybiphenyl, are used as fruit pesticides and can undergo natural degradation in environmental settings. They have potential for self-sensitization at specific wavelengths, which could be relevant in natural degradation processes (Mártire et al., 1993).

  • Materials Science : These compounds are integral in creating polymers like polysiloxanes and polymethacrylates, which exhibit chiral smectic mesomorphism—a characteristic important in liquid crystal displays and other technologies (Hsu et al., 1992).

  • Biochemical Pathways : In the biochemical context, different cytochrome P-450 haemoproteins mediate the hydroxylation of biphenyl, suggesting varied metabolic pathways for these compounds in biological systems (Fry, 1981).

  • Chemical Synthesis : Research indicates the most efficient synthesis methods for compounds like 4-bromo-4'-hydroxybiphenyl, a related compound, highlighting the ongoing development in synthetic methods for hydroxybiphenyl derivatives (Ren Guo-du, 2001).

  • Metabolomics : Studies in metabolomics reveal new pathways for metabolizing 4-hydroxyacids and 4-hydroxynonenal, which may have implications for understanding cerebral dysfunction and mental retardation (Zhang et al., 2009).

  • Catalysis : There's research on ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis in the preparation of related nitro aromatic ethers, which can be extended to the synthesis of hydroxybiphenyls (Harikumar & Rajendran, 2014).

  • Biodegradation : Certain microorganisms, like Oscillatoria sp., can oxidize biphenyl to 4-hydroxybiphenyl, demonstrating biological pathways for degrading these compounds (Cerniglia et al., 1980).

properties

IUPAC Name

4-(4-butoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKMFTXNBHVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570734
Record name 4'-Butoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-4'-hydroxybiphenyl

CAS RN

108177-64-6
Record name 4'-Butoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Watanabe, T Tominaga - Macromolecules, 1993 - ACS Publications
… First, 4-butoxy-4'-hydroxybiphenyl was synthesized by standard methods from 4,4'-biphenyldiol with bromobutane in the presence of sodium hydroxide. The crude products were …
Number of citations: 48 pubs.acs.org
BR Liaw, CC Chen - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
… 4-Butoxy-4-hydroxybiphenyl and 4-butyl-4-hydroxybiphenyl were prepared by following the procedure as previously described in the literature.…
Number of citations: 1 onlinelibrary.wiley.com
Z Liu, F Yu, Q Zhang, Y Zeng, Y Wang - European polymer journal, 2008 - Elsevier
A series of diamines with a side chain containing rigid biphenyl unit and nonpolar alkoxy side end group [4-alkoxy-biphenol-3′,5′-diaminobenzoate] (Cm-BBDA, m=4, 6, 12) were …
Number of citations: 53 www.sciencedirect.com
A Orzeszko, D Melon-Ksyta, E Kowalczyk… - … für Naturforschung B, 2003 - degruyter.com
… Ester imide 7 and its sulphur analogues 7a – c derived from 4’-butoxy-4-hydroxybiphenyl (1) possessing an (S)-N-2-octylimide group show only the SmA phase. The similar imide 8 with …
Number of citations: 1 www.degruyter.com
Y Kawakami, K Takahashi, H Hibino - Macromolecules, 1991 - ACS Publications
Oxetanes with different mesogenic and spacer groups were synthesized. Some of the polymers obtained by cationic polymerization with BFs* OEt2 as an initiator showed a smectic …
Number of citations: 68 pubs.acs.org
BR Liaw, MA Li - Polymer, 1998 - Elsevier
A homologous series of new spiro-orthocarbonate monomers 4, containing biphenyl mesogens at C-3 and C-9 positions of the six-membered spirocyclic ring through the alkylene …
Number of citations: 6 www.sciencedirect.com
BP Cao, C Shen, Y Xu, Q Zhou, Y Morita… - Journal of Fluorine …, 2019 - Elsevier
4-Semifluoroalkoxybiphenyl derivatives 1 and 2(n) (n = 4–6, 8 and 10) were designed, synthesized and their physic-chemical properties were examined. The effects of chemical …
Number of citations: 5 www.sciencedirect.com
C Bonnans-Plaisance, L Corvazier, A Skoulios - Polymer, 1997 - Elsevier
For the first time, a series of polythiiranes bearing in the side chain biphenyl and 4-alkoxybiphenyl mesogenic groups connected to the backbone with spacer groups of different lengths …
Number of citations: 10 www.sciencedirect.com
E Białecka-Florjańczyk, J Przedmojski - Journal of Materials Chemistry, 2002 - pubs.rsc.org
The novel esters of (E)-3-phenoxyacrylic acid have been prepared and their mesomorphic properties have been investigated by means of polarised light microscopy, differential …
Number of citations: 1 pubs.rsc.org

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